molecular formula C17H16ClFO B1343518 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898780-94-4

3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone

Cat. No.: B1343518
CAS No.: 898780-94-4
M. Wt: 290.8 g/mol
InChI Key: DZRRNIHKJORHGF-UHFFFAOYSA-N
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Description

3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone is an organic compound with the molecular formula C17H16ClFO. It is a derivative of propiophenone, characterized by the presence of chloro, dimethylphenyl, and fluorine substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dimethylacetophenone with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The reaction mixture is typically subjected to purification processes such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-3-(3,5-dimethylphenyl)-propiophenone
  • 3’-Fluoro-3-(3,5-dimethylphenyl)-propiophenone
  • 3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone

Uniqueness

3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone is unique due to the specific positioning of the chloro and fluorine substituents, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRRNIHKJORHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644912
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-94-4
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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